molecular formula C6H7NOS2 B075707 3-Allylrhodanine CAS No. 1457-47-2

3-Allylrhodanine

Cat. No. B075707
CAS RN: 1457-47-2
M. Wt: 173.3 g/mol
InChI Key: GYGUTBCTEJBRAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Allylrhodanine and its derivatives involves several methodologies. One approach includes a novel three-component synthesis of 5-hydrazinoalkylidene rhodanine derivatives, starting from primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes (Attanasi et al., 2009). Another method involves the reaction of 3-allylrhodanine with various ylides, leading to the formation of novel 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones (El Ajlaoui et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Allylrhodanine and its derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of certain derivatives has been confirmed by x-ray crystallographic analysis, demonstrating their unique structural features (El Ajlaoui et al., 2015).

Chemical Reactions and Properties

3-Allylrhodanine participates in various chemical reactions, forming diverse compounds. The reactions include palladium-catalyzed allylic amination, leading to the synthesis of cyclic amines (Cochet et al., 2012), and rhodium-catalyzed C-H bond amination (Mwenda & Nguyen, 2017).

Physical Properties Analysis

The physical properties of 3-Allylrhodanine derivatives, such as melting points, solubility, and stability, are crucial for their application in chemical syntheses. Studies focusing on these aspects provide insights into the compound's behavior under different conditions.

Chemical Properties Analysis

3-Allylrhodanine exhibits unique chemical properties, which are essential for its reactivity and application in synthesis. These properties include reactivity with different chemical groups, stability under various conditions, and the ability to form complex structures through chemical reactions.

References

Scientific Research Applications

  • Thermodynamic Studies of N-Allylrhodanine Derivatives : N-Allylrhodanine derivatives have been synthesized and analyzed for their binding efficiency with hormone receptors. These compounds show potential in the study of hormone interactions and could be used in developing new pharmaceuticals (El‐Bindary et al., 2016).

  • Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones : The reaction of 3-allylrhodanine with certain ylides leads to the formation of novel compounds with potential applications in drug development and organic chemistry (El Ajlaoui et al., 2015).

  • Cardiovascular Toxicity Studies : Research has investigated the cardiovascular toxicity of Allylamine (3-aminopropene), a related compound to 3-Allylrhodanine. This study provides insights into the toxicological impact of such compounds on the cardiovascular system (Conklin & Boor, 1998).

  • Rhodanine-Aldehyde Condensation Products : The condensation of rhodanine and its derivatives, including 3-Allylrhodanine, with aldehydes has been explored for potential antibacterial and fungicidal applications (Allan, Allan, & Thomson, 2010).

  • Crystal Structure Analysis : The crystal structure of various 3-Allylrhodanine derivatives has been determined, providing valuable information for the design of new materials and pharmaceuticals (El Ajlaoui et al., 2015; Ajlaoui et al., 2016).

  • Synthesis and Biological Activity of Benzoxazine Derivatives : Research has been conducted on synthesizing novel compounds from eugenol, including those with an allyl group, and testing their biological activity. This research contributes to the development of new bioactive compounds (Rudyanto et al., 2014).

properties

IUPAC Name

3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUTBCTEJBRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163140
Record name 3-Allylrhodanine
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Molecular Weight

173.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylrhodanine

CAS RN

1457-47-2
Record name 3-Allylrhodanine
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Record name 3-Allylrhodanine
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Record name 3-Allylrhodanine
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Record name 3-Allylrhodanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Guo, P Zhang, R Zhao, X Meng, H Liu, K Deng - Dyes and Pigments, 2022 - Elsevier
Herein, we successfully functionalized polyethyleneimine (PEI) with 3-allylrhodanine (ARD) by two-step reaction to get a PEI derivative (PEI-ARD) with an aggregation-induced …
Number of citations: 4 www.sciencedirect.com
R El Ajlaoui, A Ouafa, S Mojahidi… - Synthetic …, 2015 - Taylor & Francis
… In this context, we decided to investigate the reactivity of 3-allylrhodanine 5 toward various 4-methyl-5-oxo-1,2-pyrazolidinium ylides 4a–k heated under reflux in tetrahydrofuran (THF), …
Number of citations: 4 www.tandfonline.com
A Mackie, AL Misra - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… When 3-allylrhodanine reacted with +-nitrosodimethylaniline in presence of fused sodium … It appears that a similar mechanism applies to the condensations with 3-allylrhodanine as …
Number of citations: 23 pubs.rsc.org
R El Ajlaoui, EM Rakib, S Mojahidi, M Saadi… - IUCrData, 2016 - scripts.iucr.org
… To a solution of 3-allylrhodanine (1.15 mmol, 0.2 g) in 10 ml of THF, (3-methoxybenzylidene)-4-methyl-5-oxopyrazolidin-2-ium-1-ide (1.38 mmol) was added. The mixture was refluxed …
Number of citations: 1 scripts.iucr.org
FG Moers, JWM Goossens, JPM Langhout - Journal of Inorganic and …, 1973 - Elsevier
… (II) complexes with 5-methylrhodanine, 3-allylrhodanine, 3,3'-ethylenebisrhodanine and 3,Y-… The ir spectrum of the complex Cu(3allylrhodanine)CI suggests that copper is bonded via …
Number of citations: 18 www.sciencedirect.com
X Yin, Q Zhang, L Yang, Z Geng, X Luo… - Chemical Engineering …, 2022 - Elsevier
… In our previous study, 3-allylrhodanine(3-AR) exhibit outstanding performance in the … In this study, we have investigated the feasibility of using a 3-allylrhodanine modified composite …
Number of citations: 5 www.sciencedirect.com
E Campaigne, PK Nargund - The Journal of Organic Chemistry, 1964 - ACS Publications
It is remarkable that attempts to prepare the anti-Markovnikov thiolacetic acid adducts of 3-allyl-l, 3-thiazane-2-thione-4-one (I, R= S) and 3-allylrhodanine with or without benzoyl …
Number of citations: 28 pubs.acs.org
FJ Allan, GG Allan, JB Thomson - Recueil des Travaux …, 1961 - Wiley Online Library
… The condensation products of rhodanine, 3-ethylrhodanine, 3-phenylrhodanine, 3-allylrhodanine and 3-carboxymethylrhodanine with various substituted and unsubstituted pyridine …
Number of citations: 8 onlinelibrary.wiley.com
X Luo, H Yu, Y Xi, L Fang, L Liu, J Luo - RSC advances, 2017 - pubs.rsc.org
… as m-dash] C of functional monomer 3-allylrhodanine are binding site of Pb ion. In general, … Pb ion forms coordination bonds with two 3-allylrhodanine functional monomer. This finding …
Number of citations: 28 pubs.rsc.org
BP Lugovkin - Chemistry of Heterocyclic Compounds, 1966 - Springer
… and 0.6 g (3.5 mmole) 3-allylrhodanine in 2 ml methanol, when a … 0.45 g (2.6 mmole) 3-allylrhodanine in 5 ml glacial acetic acid (30 … ethiodide with 3-allylrhodanine in glacial acetic acid. …
Number of citations: 3 link.springer.com

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